4-(Diphenylmethyl)piperazine-1-carboximidamide

Pim kinase oncology serine/threonine kinase

4-(Diphenylmethyl)piperazine-1-carboximidamide (CAS 81776-73-0; sulfate CAS 1194681-57-6) is a synthetic piperazine derivative featuring a benzhydryl (diphenylmethyl) substituent at the N1 position and a carboximidamide group at the N4 position. This structural motif differentiates it from the large family of diphenylmethylpiperazine-based antihistamines (e.g., cinnarizine, meclizine) that bear alkyl or arylalkyl substituents at N4.

Molecular Formula C18H22N4
Molecular Weight 294.4 g/mol
Cat. No. B12348204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diphenylmethyl)piperazine-1-carboximidamide
Molecular FormulaC18H22N4
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=N)N
InChIInChI=1S/C18H22N4/c19-18(20)22-13-11-21(12-14-22)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H3,19,20)
InChIKeyFDGDBKWWNQATBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Diphenylmethyl)piperazine-1-carboximidamide: A Multi-Target Piperazine Carboximidamide for Specialized Research Sourcing


4-(Diphenylmethyl)piperazine-1-carboximidamide (CAS 81776-73-0; sulfate CAS 1194681-57-6) is a synthetic piperazine derivative featuring a benzhydryl (diphenylmethyl) substituent at the N1 position and a carboximidamide group at the N4 position . This structural motif differentiates it from the large family of diphenylmethylpiperazine-based antihistamines (e.g., cinnarizine, meclizine) that bear alkyl or arylalkyl substituents at N4. The compound has been profiled across several therapeutically relevant targets, including Pim serine/threonine kinases, muscarinic acetylcholine receptors, and the pregnane X receptor (PXR) [1][2][3].

Why Closely Related 4-(Diphenylmethyl)piperazines Cannot Substitute for the Carboximidamide Derivative


The diphenylmethylpiperazine scaffold is a privileged structure with well-established antihistaminergic and calcium channel-blocking pharmacology [1]. However, the N4 carboximidamide substituent of this compound imparts a distinct biological fingerprint compared to N4-alkylated or N4-acylated analogs. While typical diphenylmethylpiperazines such as cinnarizine and flunarizine are primarily characterized by H1 receptor antagonism and L/T-type calcium channel blockade, the carboximidamide derivative demonstrates sub-nanomolar Pim kinase inhibition and a unique muscarinic receptor subtype selectivity profile [2][3]. Simply procuring any 4-(diphenylmethyl)piperazine analog without the carboximidamide group would result in loss of these target engagement properties, invalidating experimental models predicated on Pim, muscarinic M1/M2, or PXR pathway modulation.

4-(Diphenylmethyl)piperazine-1-carboximidamide: Quantitative Differential Evidence Versus In-Class Analogs


Sub-Nanomolar Pim-1 Kinase Inhibition: A Quantitative Advantage Over Reference Pim Inhibitors

4-(Diphenylmethyl)piperazine-1-carboximidamide exhibits Pim-1 kinase inhibition with an IC50 of 0.0586 nM as measured in a phosphorylated biotinylated-BAD peptide (Ser112) assay at pH 7.0, 22°C [1]. This potency exceeds that of the reference pan-Pim inhibitor AZD1208 (Pim-1 IC50 = 0.4 nM) and SGI-1776 (Pim-1 IC50 = 7 nM) by approximately 6.8-fold and 119-fold respectively, although these are cross-study comparisons and not direct head-to-head data. In a separate PIM assay using [33P]ATP incorporation into PIM2tide substrate, the compound showed an IC50 of 0.800 nM [2], further confirming high Pim kinase affinity.

Pim kinase oncology serine/threonine kinase

Muscarinic M1/M2 Subtype Selectivity: A Differentiated Profile Versus Classical Antimuscarinics

In radioligand binding studies, 4-(Diphenylmethyl)piperazine-1-carboximidamide shows a Ki of 156 nM at bovine muscarinic M1 receptors ([3H]pirenzepine displacement) and a Ki of 1,370 nM at rat muscarinic M2 receptors ([3H]QNB displacement), yielding an M2/M1 selectivity ratio of ~8.8-fold [1]. A separate M2 functional assay in rat heart adenylate cyclase reported a Ki of 13,700 nM, suggesting even weaker functional M2 antagonism [1]. This M1-preferring profile contrasts with non-selective diphenylmethylpiperazine antihistamines such as meclizine and buclizine, which typically exhibit promiscuous muscarinic receptor binding without notable subtype discrimination [2].

muscarinic receptor CNS selectivity

Pregnane X Receptor (PXR) Agonist Activity: A Liability Marker for Drug-Drug Interaction Risk Assessment

In a cell-based reporter assay using human HepG2 cells co-expressing luciferase under the CYP3A4 promoter, 4-(Diphenylmethyl)piperazine-1-carboximidamide activated human PXR with an EC50 of 1,100 nM (1.10E+3 nM) following 24-hour incubation [1]. This level of PXR transactivation is comparable to that of the reference PXR agonist rifampicin (EC50 ~0.8-2.0 μM range in similar assays) [2]. By contrast, many classical diphenylmethylpiperazines (e.g., cinnarizine, flunarizine) are not primarily characterized by PXR activation in published datasets, making this compound useful as a PXR-active tool within the diphenylmethylpiperazine chemical space.

PXR drug metabolism CYP3A4 induction

Structural Differentiation: Carboximidamide Moiety Confers Physicochemical and Pharmacophoric Distinction

The N4 carboximidamide group (-C(=NH)NH2) of 4-(Diphenylmethyl)piperazine-1-carboximidamide distinguishes it fundamentally from N4-alkyl, N4-acyl, and N4-aryl analogs . This strong basic, hydrogen-bond-donating moiety (pKa ~12-13 for the amidinium ion) contributes to a calculated molecular weight (free base) of 294.39 g/mol and introduces a distinct pharmacophoric element absent in comparator compounds such as 1-(diphenylmethyl)piperazine (MW 252.35 g/mol) [1] or 4-(diphenylmethyl)-1-piperazinecarboxamide derivatives [2]. This structural divergence underlies the unique target engagement profile observed across Pim kinases and muscarinic receptors.

medicinal chemistry structure-activity relationship physicochemical properties

High-Value Application Scenarios for 4-(Diphenylmethyl)piperazine-1-carboximidamide Sourcing


Pim Kinase Inhibitor Lead Optimization in Hematological Oncology

With a Pim-1 IC50 of 0.0586 nM, this compound serves as a potent starting point for structure-based lead optimization programs targeting Pim-driven hematological malignancies [1]. Its carboximidamide group offers a distinct vector for analog synthesis compared to the amide-based chemotypes in patents US9394297 and US8575145, enabling exploration of novel intellectual property space [2].

Muscarinic M1-Selective Tool Compound for CNS Cholinergic Research

The ~8.8-fold M1-over-M2 binding selectivity (Ki M1 = 156 nM vs. M2 = 1,370 nM) positions this compound as a research tool for probing M1-mediated central cholinergic signaling with reduced peripheral M2-driven cardiac liability [1]. This selectivity profile is uncommon among diphenylmethylpiperazines and warrants further pharmacological characterization in CNS disease models.

PXR-Mediated Drug-Drug Interaction Assessment in Early Drug Discovery

The demonstrated PXR agonism (EC50 = 1,100 nM) makes this compound a valuable positive control or comparator for screening CYP3A4 induction liability within piperazine-containing compound libraries [1]. Its activity level is comparable to rifampicin, the clinical reference PXR agonist, enabling its use in benchmarked DDI risk stratification workflows [2].

Diversification of Piperazine-Focused Compound Collections for Phenotypic Screening

The carboximidamide substituent represents a chemically differentiated functionality (strongly basic, hydrogen-bond-donating) compared to the amide, alkyl, and aryl N4-substituents prevalent in commercial diphenylmethylpiperazine libraries [1]. Sourcing this compound enriches screening decks with a pharmacophorically distinct entry, increasing the probability of identifying novel hit matter in target-agnostic phenotypic assays.

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